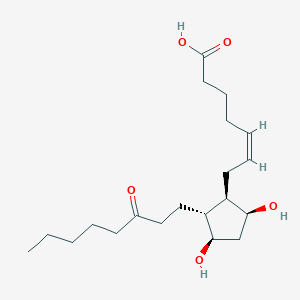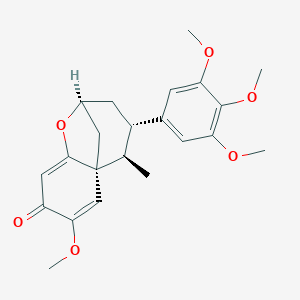
13,14-二氢-15-酮-PGF2α
描述
13,14-dihydro-15-keto-PGF2alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2alpha. It has a role as a metabolite. It is a prostaglandins Falpha and a ketone. It is functionally related to a prostaglandin F2alpha. It is a conjugate acid of a 13,14-dihydro-15-keto-PGF2alpha(1-).
科学研究应用
生殖医学
Dhk-pgf2α是前列腺素F2α的代谢产物,在前列腺素F2α中起着至关重要的作用。 它被用于与妊娠和黄体溶解相关的研究,黄体溶解是指黄体退化的过程 . 这种化合物有助于理解黄体溶解信号通路和女性月经周期的调节。
生物化学研究
在生物化学中,Dhk-pgf2α作为氧化应激和脂质过氧化的标志物 . 它是一种稳定的代谢产物,可以在血浆中测量以评估体内前列腺素F2α的产生,从而为各种生理和病理过程提供见解。
药理学
在药理学上,Dhk-pgf2α由于其作为代谢产物的作用而具有重要意义,该代谢产物可以指示前列腺素F2α的活性。 它被用于研究药物对前列腺素通路的影响,这些通路参与炎症、疼痛和发热调节 .
毒理学
在毒理学研究中,Dhk-pgf2α用于了解环境毒素对生殖健康的影响。 它有助于研究前列腺素代谢产物、黄体血流和黄体溶解之间的时间关系,以应对有毒物质 .
环境科学
这种化合物在环境科学中也很重要,在那里它被用来研究环境变化对生殖激素的影响。 它有助于评估污染物对前列腺素水平和生殖功能的影响 .
分析化学
在分析化学中,Dhk-pgf2α用于开发和验证测定前列腺素水平的分析方法。 对于建立灵敏和特异性的方法来检测和定量生物样品中的前列腺素至关重要,这对于临床诊断和研究应用都至关重要 .
作用机制
Target of Action
The primary target of Dhk-pgf2alpha is prostaglandin F 2α (CHEBI:15553) . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
Dhk-pgf2alpha is a prostaglandin F α obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F 2α . It interacts with its target by reducing the C-13,14 double bond in 15-keto-prostaglandin F 2α .
Biochemical Pathways
Dhk-pgf2alpha is involved in the 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) pathway . This pathway is crucial for the metabolism of prostaglandin D2 (PGD2). Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ .
Action Environment
The action, efficacy, and stability of Dhk-pgf2alpha can be influenced by various environmental factors. For instance, the presence of NAD+ is necessary for the metabolism of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α . Other factors such as pH, temperature, and the presence of other molecules could also potentially affect its action.
未来方向
The radioimmunoassay of 15-keto-dihydro-PGF2alpha as an index of lipid peroxidation via cyclooxygenase (COX-1 and COX-2) pathway has been developed and validated . Its application in endotoxin-induced acute inflammation in pigs has been presented . This method is relevant to apply in inflammatory injury, and other physiological and pathophysiological studies, as an index of in vivo enzymatic lipid peroxidation .
生化分析
Biochemical Properties
13,14-Dihydro-15-keto-pgf2alpha is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase. This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Cellular Effects
It is known that it is an endogenous metabolite present in blood that can be used for the research of pregnancy .
Molecular Mechanism
It is known to be a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway .
Temporal Effects in Laboratory Settings
It is known that it is a stable metabolite and does not generate by blood elements in vitro .
Metabolic Pathways
13,14-Dihydro-15-keto-pgf2alpha is involved in the metabolic pathway of prostaglandin F 2α. It is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-XAGFEHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019118 | |
| Record name | Prostaglandin FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro-15-keto PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27376-76-7 | |
| Record name | 13,14-Dihydro-15-keto-PGF2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin� F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13,14-Dihydro-15-keto PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 13,14-Dihydro-15-keto-PGF2alpha related to prostaglandin F2alpha?
A1: 13,14-Dihydro-15-keto-PGF2alpha is the primary metabolite of prostaglandin F2alpha, formed through enzymatic degradation. It is more stable than its parent compound and serves as a reliable indicator of PGF2alpha activity in vivo.
Q2: What is the primary function of prostaglandin F2alpha in the context of reproduction?
A: Prostaglandin F2alpha plays a critical role in luteolysis, the process of regression of the corpus luteum (CL) in the ovary. This process is essential for regulating the estrous cycle and ultimately enabling a new ovulation cycle [, , , , , ].
Q3: How do researchers measure 13,14-Dihydro-15-keto-PGF2alpha levels, and what information can be derived from these measurements?
A: Researchers utilize sensitive techniques like enzyme immunoassays (EIA) and radioimmunoassays (RIA) to quantify 13,14-Dihydro-15-keto-PGF2alpha levels in various biological samples, including plasma, amniotic fluid, and urine [, , , , , ]. These measurements provide insights into PGF2alpha activity, helping researchers understand the dynamics of luteolysis, parturition, and other reproductive processes.
Q4: How does the pulsatile nature of 13,14-Dihydro-15-keto-PGF2alpha relate to its function in luteolysis?
A: Studies have shown that 13,14-Dihydro-15-keto-PGF2alpha is released in a pulsatile manner, particularly during luteolysis. This pulsatile release pattern is thought to be crucial for the effective regression of the corpus luteum [, , , ].
Q5: Does 13,14-Dihydro-15-keto-PGF2alpha directly interact with any receptors to exert its effects?
A: Unlike prostaglandin F2alpha, 13,14-Dihydro-15-keto-PGF2alpha is not considered biologically active and does not directly interact with receptors to elicit a physiological response [].
Q6: Can dietary factors influence 13,14-Dihydro-15-keto-PGF2alpha levels?
A: Research suggests that dietary components, particularly fatty acids, can impact 13,14-Dihydro-15-keto-PGF2alpha levels. For example, diets rich in omega-3 fatty acids, like those found in linseed oil and fish oil, have been linked to altered PGFM levels and potential modifications in prostaglandin synthesis [, ].
Q7: How does 13,14-Dihydro-15-keto-PGF2alpha relate to the understanding of parturition?
A: Studies examining 13,14-Dihydro-15-keto-PGF2alpha levels in conjunction with other hormones like progesterone and estrogen provide valuable information about the intricate hormonal interplay during parturition. This includes understanding the role of prostaglandins in initiating uterine contractions [, ].
Q8: Are there differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics across different species?
A: Yes, the research highlights species-specific differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics and its relationship to reproductive processes. For example, studies in mares indicate that a single pulse of prostaglandin F2alpha might not be sufficient to induce complete luteolysis, unlike in ruminants [].
Q9: What are the implications of understanding 13,14-Dihydro-15-keto-PGF2alpha dynamics for animal husbandry and veterinary medicine?
A: A deeper understanding of 13,14-Dihydro-15-keto-PGF2alpha allows for better management of reproductive cycles in livestock, optimizing breeding programs and potentially improving fertility rates [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)


![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)







